REACTION_CXSMILES
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[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:11]([NH:13][NH:14]C(OC(C)(C)C)=O)=[O:12])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.Cl>CO>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([C:11]([NH:13][NH2:14])=[O:12])[CH2:10][CH2:9]2)=[CH:6][CH:7]=1
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Name
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|
Quantity
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855 g
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Type
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reactant
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Smiles
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BrC1=CC=C(C=C1)C1(CC1)C(=O)NNC(=O)OC(C)(C)C
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Name
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|
Quantity
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1.25 L
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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6 L
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated under reduced pressure
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Type
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ADDITION
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Details
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a 5 M aqueous sodium hydroxide solution (500 mL) was added to the residue at 0° C.
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Type
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EXTRACTION
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Details
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the mixture was extracted with ethyl acetate
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Type
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WASH
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Details
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the organic layer was washed with saturated sodium chloride solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried with anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
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After concentration under reduced pressure, diisopropyl ether
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Type
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ADDITION
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Details
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was added to the residue
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Type
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FILTRATION
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Details
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the white precipitate was collected by filtration
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Type
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CUSTOM
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Details
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dried under reduced pressure
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Name
|
|
Type
|
product
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Smiles
|
BrC1=CC=C(C=C1)C1(CC1)C(=O)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 451 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.4% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |